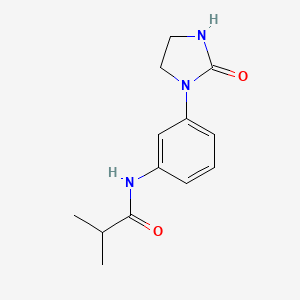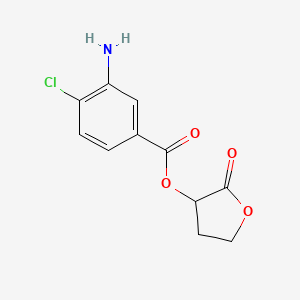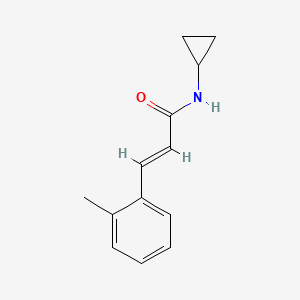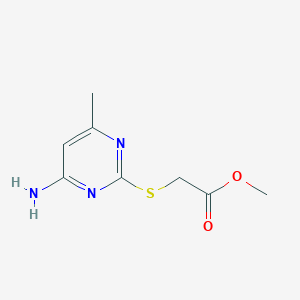
Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various synthetic drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate typically involves the alkylation of 2-amino-6-methylpyrimidine-4-thione with monochloracetic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis and function .
類似化合物との比較
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: A precursor in the synthesis of Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate.
Methyl 2-((4-amino-6-chloropyrimidin-2-yl)thio)acetate: A similar compound with a chlorine atom instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and thio groups makes it a versatile intermediate for further chemical modifications and potential therapeutic applications .
特性
分子式 |
C8H11N3O2S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
methyl 2-(4-amino-6-methylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C8H11N3O2S/c1-5-3-6(9)11-8(10-5)14-4-7(12)13-2/h3H,4H2,1-2H3,(H2,9,10,11) |
InChIキー |
YXLLVQMFUJTRFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


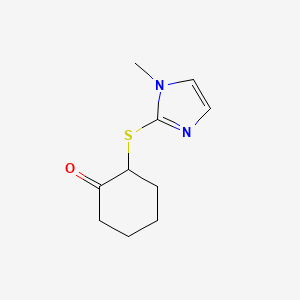
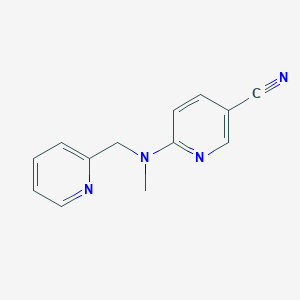
![4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B14901772.png)
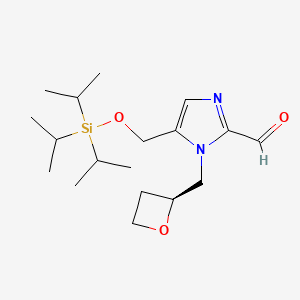
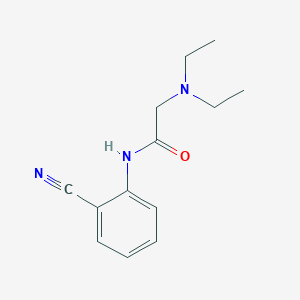
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
![Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901804.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)

